molecular formula C9H10BrNO2 B3149294 N-(5-Bromo-2-methylphenyl)glycine CAS No. 66947-36-2

N-(5-Bromo-2-methylphenyl)glycine

Cat. No. B3149294
CAS RN: 66947-36-2
M. Wt: 244.08 g/mol
InChI Key: VCNAHXVPZMNTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-Bromo-2-methylphenyl)glycine” is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 . This compound is used in various fields of research .


Molecular Structure Analysis

The InChI code for “N-(5-Bromo-2-methylphenyl)glycine” is 1S/C9H10BrNO2/c1-6-2-3-7(10)4-8(6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Herbicide Inhibition

N-(5-Bromo-2-methylphenyl)glycine is closely related to glyphosate, a well-known herbicide. Research has shown that glyphosate, a derivative of glycine, acts as a potent inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in certain bacteria, like Klebsiella pneumoniae. This inhibition is competitive with respect to phosphoenolpyruvate (PEP) and increases with pH levels (Steinrücken & Amrhein, 1984). Another study also highlighted glyphosate as a significant inhibitor of EPSP synthase activity in the purified arom multienzyme complex from Neurospora crassa (Boocock & Coggins, 1983).

Development of Glyphosate-tolerant Plants

Glyphosate's application in agriculture has been extended through the development of glyphosate-tolerant plants. For example, a study in 1995 focused on creating a glyphosate-tolerant soybean line through the expression of the bacterial EPSP synthase enzyme from Agrobacterium sp. strain CP4. This development allowed for in-season herbicide application without damaging the crop (Padgette et al., 1995).

Role in Neuropharmacology

Research has also explored the implications of glycine and its derivatives in neuropharmacology. For instance, glycine N-methyltransferase, which uses S-adenosylmethionine to methylate glycine, was studied for its binding specificity and inhibition by folate derivatives. This has implications for understanding the regulation of methyl group metabolism (Wagner, Briggs, & Cook, 1985). Another study investigated kynurenic acid analogues, which show improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate (NMDA) receptor in rat brain, suggesting potential applications in the development of neuroprotective drugs (Foster et al., 1992).

Environmental Impact

The fate and transport of glyphosate and its degradate aminomethylphosphonic acid (AMPA) in surface waters were studied to understand the environmental impact of widespread glyphosate use in agriculture. This study provides insights into the conditions under which glyphosate is most likely to be transported offsite into surface waters (Coupe, Kalkhoff, Capel, & Grégoire, 2012).

properties

IUPAC Name

2-(5-bromo-2-methylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-2-3-7(10)4-8(6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNAHXVPZMNTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299325
Record name N-(5-Bromo-2-methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-2-methylphenyl)glycine

CAS RN

66947-36-2
Record name N-(5-Bromo-2-methylphenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66947-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-2-methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-2-methylphenyl)glycine
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-2-methylphenyl)glycine
Reactant of Route 3
Reactant of Route 3
N-(5-Bromo-2-methylphenyl)glycine
Reactant of Route 4
Reactant of Route 4
N-(5-Bromo-2-methylphenyl)glycine
Reactant of Route 5
Reactant of Route 5
N-(5-Bromo-2-methylphenyl)glycine
Reactant of Route 6
Reactant of Route 6
N-(5-Bromo-2-methylphenyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.